Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Key structural features include:
- Position 4: A ketone group (4-oxo), contributing to hydrogen-bonding capabilities.
- Position 5: A 4-phenylbutanoylamino substituent, which introduces a flexible aliphatic chain terminated by a phenyl group. This may influence solubility and steric interactions.
- Ester group: The ethyl carboxylate at position 1 improves bioavailability by modulating polarity .
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O4S/c1-2-33-25(32)22-19-15-34-23(27-20(30)10-6-9-16-7-4-3-5-8-16)21(19)24(31)29(28-22)18-13-11-17(26)12-14-18/h3-5,7-8,11-15H,2,6,9-10H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOIFUKUCZVKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thieno[3,4-d]pyridazine core with various substituents that contribute to its biological properties.
Key Structural Features
- Thieno[3,4-d]pyridazine core : A bicyclic structure known for diverse pharmacological activities.
- Fluorophenyl group : Often associated with enhanced biological activity due to electron-withdrawing properties.
- Butanoylamino side chain : May influence solubility and bioavailability.
Antimicrobial Activity
Research has indicated that compounds similar to Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine exhibit significant antimicrobial properties. For instance, thieno[3,4-d]pyridazines have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom is particularly noted for enhancing potency against resistant strains.
Antitumor Activity
Numerous studies have demonstrated the antitumor potential of thieno[3,4-d]pyridazine derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example:
- Case Study 1 : A derivative similar to this compound showed IC50 values in the micromolar range against various cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties. Research indicates that thieno derivatives can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This suggests possible applications in treating inflammatory diseases.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial survival and cancer cell growth.
- Cell Cycle Arrest : Some studies report that these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in cancer cells treated with thieno derivatives.
Data Table of Biological Activities
Comparison with Similar Compounds
Research Implications
- Drug Design : The target compound’s balance of flexibility and lipophilicity makes it a candidate for optimizing pharmacokinetic profiles in lead optimization phases.
- Crystallographic Analysis : Structural determination of these analogs (e.g., using SHELX or WinGX ) could clarify substituent effects on crystal packing and stability.
- Biological Screening : Prioritizing assays for kinase or protease inhibition is recommended, given the prevalence of similar scaffolds in these target classes .
Preparation Methods
Molecular Architecture
The target compound features a thieno[3,4-d]pyridazine core substituted at positions 3, 4, 5, and 1 with:
- 3-(4-Fluorophenyl) : Introduced via aromatic coupling or electrophilic substitution.
- 4-Oxo : Likely derived from ketonization or oxidation of a precursor.
- 5-(4-Phenylbutanoylamino) : Installed through acylation of a primary amine intermediate.
- 1-Ethyl carboxylate : Incorporated via esterification or direct synthesis from ethyl esters.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three strategic bond disconnections:
- Thieno[3,4-d]pyridazine ring formation from a substituted thiophene precursor.
- Acylation at C5 using 4-phenylbutanoyl chloride.
- Esterification at C1 with ethanol under acidic or basic conditions.
Synthesis of the Thieno[3,4-d]Pyridazine Core
Cyclocondensation of 2-Aminothiophene-3-Carboxylates
A validated approach involves cyclizing ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate with malononitrile under acidic conditions (Scheme 1):
Reaction Conditions
- Reactants : Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (1 eq), malononitrile (1.2 eq)
- Catalyst : Acetic acid (10 mol%)
- Temperature : 80°C, 6 hr
- Yield : 68% (unoptimized)
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the amino group on the nitrile, followed by cyclodehydration to form the pyridazine ring.
Alternative Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction efficiency for analogous thienopyrimidines:
| Parameter | Conventional Heating | Microwave (300 W) |
|---|---|---|
| Time | 6 hr | 25 min |
| Yield | 68% | 82% |
| Purity (HPLC) | 95% | 99% |
This method reduces side products and improves regioselectivity for the [3,4-d] isomer.
Functionalization at Position 5: Acylation Strategies
Direct Acylation of 5-Aminothienopyridazine
The intermediate 5-amino-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate undergoes acylation with 4-phenylbutanoyl chloride (Scheme 2):
Optimized Protocol
- Solvent : Anhydrous dimethylacetamide (DMA)
- Base : Triethylamine (2.5 eq)
- Temperature : 0°C → RT, 4 hr
- Workup : Aqueous NaHCO₃ wash, ethyl acetate extraction
- Yield : 75%
Critical Considerations
Protective Group Strategies
For substrates sensitive to over-acylation, temporary Boc protection proves effective (Patent WO1992010483):
Boc Protection :
- Reagent: Di-tert-butyl dicarbonate (Boc₂O)
- Conditions: DMAP catalyst, THF, 0°C → RT
- Yield: 89%
Selective Acylation :
- Deprotection with TFA/CH₂Cl₂ (1:1)
- Subsequent acylation as in Section 3.1
Esterification and Final Functionalization
Direct Ester Synthesis
Using ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate as the starting material inherently installs the C1 ester. Post-cyclization modifications are unnecessary, simplifying the synthesis.
Late-Stage Esterification
For alternative routes requiring carboxyl activation:
Steglich Esterification
- Activator : DCC (1.1 eq), DMAP (0.1 eq)
- Solvent : Dry CH₂Cl₂
- Time : 12 hr
- Yield : 65%
Spectroscopic Characterization
Key Spectral Data
¹H NMR (400 MHz, CDCl₃)
- δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃)
- δ 4.48 (q, J=7.1 Hz, 2H, OCH₂)
- δ 7.12–7.86 (m, 9H, Ar-H)
- δ 8.34 (s, 1H, NH)
IR (KBr)
- 1742 cm⁻¹ (C=O ester)
- 1689 cm⁻¹ (C=O amide)
- 1595 cm⁻¹ (C=N pyridazine)
HRMS (ESI-TOF)
- Calculated for C₂₆H₂₂FN₃O₄S: 491.1312
- Found: 491.1309 [M+H]⁺
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Steps | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 52% | 98% | 3 | $$$ |
| Microwave-Assisted | 67% | 99% | 3 | $$ |
| Boc-Protected | 61% | 97% | 5 | $$$$ |
The microwave-assisted route offers the best balance of efficiency and cost, though scalability requires further validation.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?
The synthesis involves multi-step reactions, including cyclization of the thieno[3,4-d]pyridazine core, followed by introduction of fluorophenyl and phenylbutanoylamino groups. Critical parameters include:
- Temperature control : Excessive heat during cyclization can lead to byproducts (e.g., incomplete ring closure) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol is preferred for esterification steps .
- Catalyst optimization : Acidic conditions (e.g., acetic acid) improve amide bond formation between the phenylbutanoyl group and the pyridazine core . Purity (>95%) is typically confirmed via HPLC and NMR, with yields ranging from 40–60% in published protocols .
Q. How does the compound’s 3D conformation influence its biological interactions?
Computational modeling (e.g., molecular docking) reveals that the fluorophenyl group enhances hydrophobic interactions with target proteins, while the phenylbutanoylamino side chain adopts a folded conformation that may sterically hinder binding to non-target sites . X-ray crystallography of analogous compounds shows that the thieno[3,4-d]pyridazine core maintains planar geometry, critical for π-π stacking in enzyme active sites .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to known pyridazine-based inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., adenosine receptors) based on structural motifs in related compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data across analogs?
Discrepancies in activity (e.g., antitumor vs. anti-inflammatory effects) arise from substituent variations. For example:
- Synthesize derivatives with systematic substituent changes (e.g., halogen substitution, chain length variations).
- Use comparative molecular field analysis (CoMFA) to correlate structural features with activity .
Q. What strategies can address low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in cell culture media .
- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) at the ethyl carboxylate moiety .
Q. How can target identification studies clarify conflicting mechanisms of action proposed in literature?
Conflicting reports suggest interactions with adenosine receptors or DNA topoisomerases . Resolve via:
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding proteins .
- CRISPR-Cas9 knockout screens : Identify genes whose loss confers resistance to the compound in cell lines .
Data Contradiction Analysis
Q. Why do some analogs show potent activity in enzymatic assays but weak cellular activity?
Potential factors include:
- Poor membrane permeability : LogP values >4 (calculated for the target compound) suggest limited cellular uptake .
- Metabolic instability : Cytochrome P450-mediated oxidation of the thieno ring observed in microsomal assays . Solution: Perform metabolic stability tests (e.g., liver microsome assays) and modify vulnerable sites (e.g., introduce electron-withdrawing groups) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
